N-Nitrosoanatabine

Description

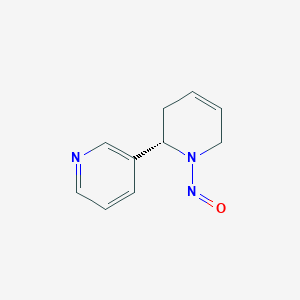

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOFAFWTOKDIFH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221442 | |

| Record name | N'-Nitrosoanatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71267-22-6 | |

| Record name | N-Nitrosoanatabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71267-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosoanatabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Nitrosoanatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71267-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-NITROSOANATABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of N-Nitrosoanatabine

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) that is present in a variety of tobacco products.[1][2] As a member of the TSNA class of compounds, which are known for their carcinogenic potential, the chemical characteristics and structure of NAT are of significant interest to researchers in the fields of toxicology, drug development, and public health. This technical guide provides a detailed overview of the core chemical properties, structure, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a pale-yellow oil at room temperature and is known to be sensitive to light.[3] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃O | [1][4] |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | 1,2,3,6-Tetrahydro-1-nitroso-2,3′-bipyridine | |

| Alternate IUPAC Name | 3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |

| CAS Number | 887407-16-1 | |

| Appearance | Pale-yellow oil | |

| Boiling Point | 176 °C at 0.5 mm Hg | |

| Solubility | Soluble in chloroform, ethanol, and methanol. Slightly soluble in ethyl acetate. | |

| Stability | Sensitive to light |

Chemical Structure

The structure of this compound consists of a pyridine ring bonded to a 1-nitroso-1,2,3,6-tetrahydropyridine ring. The presence of the nitroso group is a defining feature of this class of compounds and is critical to its chemical reactivity and biological activity. The (S)-enantiomer is the predominant form found in tobacco products, comprising approximately 80-82.6% of the total NAT.

Below is a 2D chemical structure diagram of this compound generated using the DOT language.

Experimental Protocols

The analysis and synthesis of this compound involve various sophisticated laboratory techniques. Below are summaries of common experimental protocols.

LC-MS/MS is a highly sensitive and selective method for the quantification of NAT in various matrices, including tobacco and biological samples.

-

Sample Preparation:

-

A known amount of the sample (e.g., 0.75 g of tobacco) is spiked with a deuterium-labeled internal standard solution (e.g., NAT-d4).

-

The TSNAs are extracted from the matrix using an aqueous ammonium acetate solution with agitation on a wrist-action shaker.

-

For biological samples like urine, enzymatic hydrolysis using β-glucuronidase is often employed to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for isolation and concentration.

-

-

Instrumentation and Conditions:

-

The prepared extract is filtered and injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

The synthesis of NAT is typically achieved through the nitrosation of its precursor, anatabine. A general procedure is outlined below.

-

Starting Materials:

-

Anatabine

-

Nitrosating agent (e.g., sodium nitrite)

-

Acidic medium (e.g., hydrochloric acid)

-

-

Procedure:

-

Anatabine is dissolved in an appropriate solvent.

-

The solution is acidified, and a solution of the nitrosating agent is added dropwise at a controlled temperature (often 0°C).

-

The reaction mixture is stirred for a specified period to ensure complete nitrosation.

-

The reaction is then quenched, and the product is extracted using an organic solvent.

-

The crude product is purified using techniques such as column chromatography to yield pure this compound.

-

Formation Pathway

This compound is formed from the tobacco alkaloid anatabine through a nitrosation reaction. This process primarily occurs during the curing, fermentation, and aging of tobacco leaves. The formation involves the reaction of anatabine with nitrosating agents, which are derived from the microbial reduction of nitrate to nitrite and other nitrogen oxides (NOx).

The following diagram illustrates the formation pathway of this compound from its precursor, anatabine.

While this compound itself has not been found to be carcinogenic in rats, unlike other TSNAs, its presence in tobacco products is a significant marker for the overall content of harmful nitrosamines. The study of its chemical properties, structure, and formation is crucial for understanding and mitigating the health risks associated with tobacco use. Further research into the signaling pathways directly affected by NAT is warranted to fully elucidate its biological effects.

References

N-Nitrosoanatabine: A Technical Guide to Precursors and Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family of compounds. TSNAs are recognized as some of the most significant carcinogens in tobacco products.[1][2] While not considered as potent a carcinogen as its counterparts N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the presence of NAT in tobacco and tobacco smoke is a critical consideration for public health and a key area of research in tobacco product regulation and harm reduction.[3][4] This technical guide provides an in-depth overview of the precursors to NAT, the chemical pathways leading to its formation, and the experimental methodologies used to study these processes.

Precursors to this compound

The primary and direct precursor to this compound is the minor tobacco alkaloid anatabine .[5] Anatabine, like other tobacco alkaloids such as nicotine and nornicotine, is naturally present in the tobacco plant (Nicotiana tabacum). The concentration of anatabine in tobacco leaf can vary depending on the tobacco type, curing process, and agricultural practices.

The other essential precursors for the formation of NAT are nitrosating agents . These are typically derived from the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻) and other nitrogen oxides (NOx). Nitrate is absorbed by the tobacco plant from the soil, largely from nitrogen-based fertilizers.

Formation Pathways of this compound

The principal formation pathway for NAT is the N-nitrosation of anatabine . This chemical reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine nitrogen of the anatabine molecule.

This nitrosation process can occur under various conditions and at different stages:

-

During Tobacco Processing: The majority of NAT formation occurs during the post-harvest processing of tobacco leaves, including curing, fermentation, and storage. During these stages, microbial activity plays a crucial role in the reduction of nitrate to nitrite. The resulting nitrite and other nitrogen oxides then react with anatabine to form NAT.

-

During Combustion (Smoking): Pyrosynthesis of NAT can also occur during the burning of tobacco. The high temperatures of a lit cigarette create an environment where further nitrosation reactions can take place.

-

Endogenous Formation: Evidence suggests that NAT can also be formed endogenously in the human body. Ingested or inhaled tobacco alkaloids, including anatabine, can react with nitrites present in saliva or the stomach to form TSNAs.

The enantiomeric composition of NAT in tobacco products has been studied, with the (S)-enantiomer being predominant. This suggests a precursor-to-product relationship with the naturally occurring (S)-anatabine.

Visualizing the Formation Pathway

Caption: Primary formation pathway of this compound.

Quantitative Data on this compound

The concentration of NAT can vary significantly across different tobacco products. The following table summarizes representative quantitative data found in the literature.

| Product Type | This compound (NAT) Concentration | Reference(s) |

| Mainstream Cigarette Smoke | 55 - 300 ng/cigarette | |

| Sidestream Cigarette Smoke | 5 to 10-fold higher than mainstream smoke | |

| Moist and Dry Snuff | 8.4 - 166.3 µg/g (dry weight, for total TSNAs) | |

| E-cigarette Aerosols (with nitrite) | Detected upon aerosol generation |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of NAT involves the direct nitrosation of anatabine. A representative protocol is the synthesis of radiolabeled NAT for metabolic studies.

Methodology:

-

Starting Material: (±)-Anatabine is used as the precursor.

-

Nitrosating Agent: Sodium nitrite (NaNO₂) is typically used as the nitrosating agent.

-

Reaction Conditions: The reaction is carried out in an acidic medium, often using a solution of hydrochloric acid (HCl) or another acid to generate nitrous acid (HNO₂) in situ from the sodium nitrite.

-

Purification: The resulting this compound is then purified using techniques such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC).

Quantification of this compound in Tobacco Products

The standard method for the quantification of NAT and other TSNAs in tobacco and related products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: A known weight of the tobacco product is spiked with a deuterium-labeled internal standard (e.g., NAT-d4).

-

Extraction: The TSNAs are extracted from the sample matrix using a suitable solvent, such as an aqueous ammonium acetate solution, often with the aid of a wrist-action shaker.

-

Filtration and Analysis: The extract is filtered and then analyzed by LC-MS/MS.

-

Instrumentation: A high-performance liquid chromatograph is coupled to a triple-quadrupole mass spectrometer. The mass spectrometer is operated in multiple-reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analytes.

Visualizing the Quantification Workflow

Caption: General workflow for NAT quantification in tobacco.

Conclusion

This compound is a significant tobacco-specific nitrosamine formed from the N-nitrosation of its precursor, anatabine. The formation is heavily influenced by post-harvest tobacco processing and can also occur during smoking and endogenously. Understanding the precursors and formation pathways of NAT is essential for developing strategies to reduce the levels of this and other harmful carcinogens in tobacco products. The analytical methods outlined provide the robust and sensitive tools necessary for monitoring NAT levels and for furthering research into its formation and biological effects.

References

- 1. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. osti.gov [osti.gov]

- 4. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Nitrosoanatabine: A Comprehensive Technical Review of its Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine during the curing and processing of tobacco.[1] It is present in various tobacco products, including cigarettes, smokeless tobacco, and the saliva of users.[1][2][3] While other TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are well-established as potent carcinogens, the carcinogenic potential of NAT has been a subject of investigation with evidence pointing towards a different profile.[4] This technical guide provides an in-depth review of the existing scientific literature on the carcinogenicity of NAT, focusing on animal bioassays, genotoxicity, metabolic activation, and its potential indirect roles in carcinogenesis.

Carcinogenicity in Animal Models

The primary evidence regarding the carcinogenic potential of NAT comes from a key dose-response study in F344 rats. In this bioassay, NAT was administered via subcutaneous injection at three different dose levels. The results from this pivotal study are summarized below.

Quantitative Data from Carcinogenicity Bioassay

| Species/Strain | Route of Administration | Total Dose (mmol/kg) | Number of Animals (Male/Female) | Tumor Incidence | Conclusion | Reference |

| F344 Rats | Subcutaneous Injection | 9 | 20/20 | No significant increase in tumors compared to solvent control | Inactive | |

| F344 Rats | Subcutaneous Injection | 3 | 20/20 | No significant increase in tumors compared to solvent control | Inactive | |

| F344 Rats | Subcutaneous Injection | 1 | 20/20 | No significant increase in tumors compared to solvent control | Inactive |

Experimental Protocol: Carcinogenicity Bioassay of this compound in F344 Rats

The following protocol is based on the methodology described by Hoffmann et al. (1984).

Objective: To evaluate the dose-response of the carcinogenicity of this compound (NAT) in F344 rats.

Materials:

-

This compound (NAT)

-

Trioctanoin (solvent)

-

Male and female F344 rats

Procedure:

-

Animal Model: Male and female F344 rats were used for the bioassay.

-

Dosage and Administration: NAT was dissolved in trioctanoin and administered via subcutaneous injections. Three dose levels were tested, with total doses amounting to 9, 3, and 1 mmol/kg body weight.

-

Dosing Schedule: The total dose was administered in 60 subdoses over a period of 20 weeks (three injections per week).

-

Control Group: A control group of rats received subcutaneous injections of the solvent (trioctanoin) only.

-

Observation Period: The animals were observed for their lifetime.

-

Necropsy and Histopathology: Upon death or when moribund, all animals underwent a complete necropsy. All major organs and any gross lesions were fixed, sectioned, and examined histopathologically for the presence of tumors.

-

Data Analysis: Tumor incidence in the NAT-treated groups was compared to the solvent control group using statistical methods to determine significance.

Metabolic Activation and Genotoxicity

While animal bioassays suggest a lack of direct carcinogenicity, in vitro studies indicate that NAT can be metabolically activated, albeit to a lesser extent than other TSNAs.

Metabolic Activation Pathway

The primary route of metabolic activation for many nitrosamines is through cytochrome P450 (CYP) enzymes. Studies have shown that NAT can be metabolized by human CYP2A6. However, the genotoxicity resulting from this activation appears to be significantly lower than that of NNN or N-nitrosopyrrolidine (NPYR).

Experimental Protocol: In Vitro Mutagenicity Assay

The following is a generalized protocol based on the principles of mutagenicity testing using genetically engineered Salmonella typhimurium strains expressing human CYP enzymes, as described in studies evaluating tobacco-related nitrosamines.

Objective: To determine the mutagenic potential of this compound (NAT) following metabolic activation by specific human cytochrome P450 enzymes.

Materials:

-

This compound (NAT)

-

Salmonella typhimurium YG7108 strains, each engineered to express a specific human CYP (e.g., CYP1A1, CYP1A2, CYP2A6, etc.) along with human NADPH-cytochrome P450 reductase.

-

S9 fraction (as a control for metabolic activation)

-

Histidine-deficient culture medium

-

Positive and negative controls

Procedure:

-

Bacterial Culture: The S. typhimurium tester strains are grown overnight in a nutrient broth.

-

Plate Incorporation Assay (Ames Test):

-

Varying concentrations of NAT are added to molten top agar containing a trace amount of histidine and biotin.

-

The appropriate S. typhimurium tester strain is added to the mixture.

-

The mixture is poured onto a minimal glucose agar plate (histidine-deficient).

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ revertants) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies significantly above the background (spontaneous reversion) rate.

-

Data Analysis: The mutagenic activity is expressed as the number of revertants per nanomole of NAT.

Findings for NAT: In such an assay system, NAT was found to be metabolically activated solely by CYP2A6, and its genotoxicity was much lower than that of NNN or NPYR.

Indirect Role in Carcinogenesis

While direct carcinogenic activity appears to be lacking, NAT may play an indirect role in the carcinogenicity of other TSNAs. In vitro studies have demonstrated that NAT can act as a competitive inhibitor of the metabolism of NNN, a potent carcinogen.

Logical Relationship: Inhibition of NNN Metabolism

This inhibition could potentially alter the toxicokinetics of NNN in co-exposure scenarios, which are typical for tobacco users. By competing for the same metabolic enzymes, NAT might reduce the metabolic activation of NNN, although the in vivo significance of this finding requires further investigation.

Conclusion

For researchers and professionals in drug development, while NAT itself is not considered a primary carcinogenic threat, its presence in tobacco products and its interactions with the metabolic pathways of potent carcinogens warrant consideration in the overall assessment of tobacco-related cancer risk. Further research into the in vivo implications of its metabolic interactions could provide a more complete understanding of its role in tobacco-induced carcinogenesis.

References

- 1. Tobacco-specific nitrosamines - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Carcinogenic tobacco-specific N-nitrosamines in snuff and in the saliva of snuff dippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of N-Nitrosoanatabine in Tobacco Products: A Technical Guide

An in-depth examination of the formation, prevalence, and analytical methodologies for N-Nitrosoanatabine (NAT), a significant tobacco-specific nitrosamine.

Introduction

This compound (NAT) is a member of the tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found exclusively in tobacco products and smoke.[1][2] TSNAs are formed through the nitrosation of tobacco alkaloids during curing, processing, and combustion.[1][3] Among the major TSNAs, which include N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and N'-nitrosoanabasine (NAB), NAT is derived from the alkaloid anatabine.[4] While NNN and NNK are considered the most potent carcinogens in this group, the presence and concentration of NAT are critical indicators of the overall TSNA profile in tobacco products. This guide provides a comprehensive overview of the formation of NAT, its quantitative occurrence across various tobacco products, and the detailed experimental protocols used for its analysis.

Formation of this compound

The formation of NAT is a chemical process that primarily occurs post-harvest. Freshly harvested green tobacco leaves contain negligible amounts of TSNAs. The crucial stage for NAT synthesis is the curing process, where microbial action reduces nitrates present in the leaf to nitrites. These nitrites then act as nitrosating agents, reacting with the secondary amine group of the alkaloid anatabine to form this compound. Factors such as the tobacco type (e.g., Burley tobacco is high in nitrates), curing conditions (temperature and humidity), and storage can significantly influence the levels of NAT in the final product.

References

The In Vivo Metabolic Pathways of N-Nitrosoanatabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic pathways of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic processes to serve as a resource for researchers in toxicology, pharmacology, and drug development.

Executive Summary

This compound (NAT) is a nitrosamine compound found in tobacco products. While considered less carcinogenic than other major TSNAs like NNK and NNN, understanding its metabolic fate is crucial for a complete assessment of tobacco-related health risks. The primary confirmed metabolic pathway for NAT in vivo is pyridine-N-glucuronidation, a detoxification reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. There is also indirect evidence to suggest that NAT is metabolized by cytochrome P450 (CYP) enzymes, similar to other TSNAs, although specific metabolites from this pathway have yet to be fully characterized in vivo. This guide details both the established and hypothesized metabolic routes of NAT.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data available for this compound metabolism from in vivo and in vitro studies.

Table 1: Urinary Levels of Total this compound in Tobacco Users

| Population | Sample Size | Mean Total NAT (pmol/mg creatinine) | Standard Deviation | Citation |

| Smokers | 14 | 0.19 | ± 0.20 | [1] |

| Smokeless Tobacco Users | 11 | 1.43 | ± 1.10 | [1] |

Total NAT is the sum of free NAT and its glucuronide conjugate after treatment with β-glucuronidase.[1]

Table 2: Pharmacokinetic and In Vitro Inhibition Data for this compound

| Parameter | Value | Species/System | Citation |

| Biological Half-life | 540 min | F344 Rat | [2] |

| Inhibition Constant (Ki) for NNN metabolism (HPB formation) | 1.37 µM | Human CYP2A13 (in vitro) | [3] |

| Inhibition Constant (Ki) for NNN metabolism (hydroxy acid formation) | 1.35 µM | Human CYP2A13 (in vitro) | |

| Inhibition Constant (Ki) for NNN metabolism (OPB formation) | 3.40 µM | Human CYP2A13 (in vitro) |

Metabolic Pathways of this compound

The metabolism of this compound in vivo is understood to proceed via two main types of pathways: a confirmed detoxification pathway through glucuronidation and a hypothesized bioactivation/detoxification pathway mediated by cytochrome P450 enzymes.

Phase II Metabolism: Pyridine-N-Glucuronidation (Detoxification)

The primary and well-documented metabolic fate of NAT is its conjugation with glucuronic acid at the pyridine nitrogen, forming this compound-N-glucuronide (NAT-N-Gluc). This reaction is a detoxification step, as it increases the water solubility of the compound, facilitating its excretion in the urine. In studies of tobacco users, pyridine-N-glucuronides accounted for 59% to 90% of the total urinary NAT. This pathway is catalyzed by the UDP-glucuronosyltransferase enzymes UGT1A4 and UGT2B10, with UGT2B10 being the more active isoform in the human liver for this transformation.

Caption: Confirmed Phase II metabolic pathway of this compound.

Hypothesized Phase I Metabolism: Cytochrome P450-Mediated Oxidation

While not definitively proven with the identification of specific in vivo metabolites, there is strong evidence suggesting that NAT undergoes Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. This is primarily supported by in vitro studies showing that NAT competitively inhibits the metabolism of N'-nitrosonornicotine (NNN), a structurally similar TSNA known to be a substrate for CYP2A13.

By analogy to NNN metabolism, potential oxidative pathways for NAT could include:

-

α-Hydroxylation: Hydroxylation at the carbon atoms adjacent to the nitroso group (C2' and C6' positions of the piperidine ring). This is often a bioactivation pathway for nitrosamines, leading to the formation of unstable intermediates that can form DNA adducts.

-

Pyridine N-Oxidation: Oxidation of the nitrogen atom in the pyridine ring, which is generally considered a detoxification pathway.

Caption: Hypothesized Phase I metabolic pathways of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in F344 Rats

This protocol is based on the methodology for determining the biological half-life of TSNAs in rats.

-

Animal Model: Male F344 rats.

-

Compound Administration: this compound is administered via intravenous (i.v.) injection at a specified dose (e.g., 1.5 µmol/kg body weight).

-

Sample Collection:

-

Blood samples are collected via heart puncture at multiple time points post-administration. Typical time points include: 20, 40, 60, 80, 100, and 120 minutes, as well as 3, 4, 8, 12, and 24 hours.

-

Two animals are typically assayed at each time interval.

-

Whole blood is immediately transferred into a tube containing an extraction solvent such as ethyl acetate.

-

-

Sample Preparation:

-

The mixture of blood and ethyl acetate is sonicated for approximately 20 minutes.

-

The sonicated mixture is passed through an extraction column (e.g., Clin-Elut).

-

The eluate is collected and concentrated.

-

-

Analysis:

-

The concentrated extract is analyzed by Gas Chromatography-Thermal Energy Analyzer (GC-TEA) to quantify the concentration of NAT at each time point.

-

The biological half-life is calculated from the elimination phase of the concentration-time curve.

-

Analysis of Total Urinary this compound

This protocol outlines the general steps for quantifying total NAT (free NAT + NAT-N-glucuronide) in human urine.

-

Sample Collection: Collect urine samples from subjects.

-

Internal Standard: Add a deuterated internal standard (e.g., NAT-d4) to a known volume of urine.

-

Enzymatic Hydrolysis:

-

Treat the urine sample with β-glucuronidase to cleave the glucuronide conjugate, converting NAT-N-Gluc back to free NAT.

-

Incubate under appropriate conditions (e.g., specific temperature and time) to ensure complete hydrolysis.

-

-

Solid Phase Extraction (SPE):

-

Pass the hydrolyzed urine sample through an SPE cartridge (e.g., a mixed-mode cation exchange polymer) to isolate and concentrate the analytes.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent.

-

-

Analysis:

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent.

-

Analyze the reconstituted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the total NAT concentration by comparing the analyte response to that of the internal standard.

-

Caption: General experimental workflow for urinary NAT analysis.

Conclusion and Future Directions

The in vivo metabolism of this compound is primarily characterized by a significant detoxification pathway involving pyridine-N-glucuronidation, with UGT1A4 and UGT2B10 being the key enzymes. This leads to the formation of NAT-N-glucuronide, which is readily excreted in the urine. While NAT has a relatively long biological half-life in rats compared to some other TSNAs, its rapid conversion to a water-soluble glucuronide may contribute to its lower reported carcinogenicity.

A critical area for future research is the definitive characterization of the hypothesized Phase I metabolic pathways of NAT. Although in vitro inhibition studies suggest an interaction with CYP enzymes, the specific isoforms involved in NAT metabolism and the resulting metabolites have not been identified in vivo. Elucidating these pathways is essential for a complete understanding of the potential for metabolic activation of NAT and its overall contribution to the health risks associated with tobacco use. Further studies employing high-resolution mass spectrometry to analyze in vivo samples from animal models administered with NAT are warranted to identify and quantify potential oxidative metabolites.

References

Enantiomers of N-Nitrosoanatabine: A Technical Overview of Their Activity and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products.[1] Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), racemic this compound has not been found to be carcinogenic in laboratory animals.[2][3] NAT possesses a chiral center, and therefore exists as two enantiomers: (S)-N-Nitrosoanatabine and (R)-N-Nitrosoanatabine. The (S)-enantiomer is the predominant form found in tobacco products.[4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the enantiomers of this compound, with a focus on their biological activity, metabolism, and the experimental methodologies used for their study.

Biological Activity and Carcinogenicity

Current research indicates a significant difference in the carcinogenic potential between racemic NAT and other TSNAs. However, a critical knowledge gap exists regarding the specific biological activities of the individual (S)- and (R)-enantiomers of NAT.

Carcinogenicity Studies

Studies on racemic this compound have consistently shown a lack of carcinogenicity in F344 rats when administered via subcutaneous injection at various dose levels.[2] In these studies, while NNN and NNK induced a significant number of tumors in the nasal cavity, lungs, and esophagus, NAT was found to be inactive.

Table 1: Carcinogenicity of Racemic this compound in F344 Rats

| Compound | Total Dose (mmol/kg) | Route of Administration | Tumor Incidence | Reference |

| (R,S)-N-Nitrosoanatabine | 1, 3, 9 | Subcutaneous | No significant increase | |

| N'-Nitrosonornicotine (NNN) | 1, 3, 9 | Subcutaneous | Significant increase in nasal cavity and esophageal tumors | |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 1, 3, 9 | Subcutaneous | Significant increase in nasal cavity, lung, and liver tumors |

It is crucial to note that no studies to date have specifically investigated the carcinogenic potential of the individual (S)- and (R)-enantiomers of this compound. The lack of carcinogenicity observed for the racemic mixture does not preclude the possibility of differential, albeit low, activity of the individual enantiomers.

Metabolic Pathways and Cytochrome P450 Inhibition

The biological effects of TSNAs are intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes. While the metabolism of carcinogenic TSNAs like NNK and NNN has been extensively studied, detailed information on the metabolic fate of NAT enantiomers is scarce. A significant finding is the ability of racemic NAT to act as a competitive inhibitor of CYP enzymes involved in the activation of other TSNAs.

Inhibition of CYP2A13

CYP2A13 is a key human enzyme expressed in the respiratory tract that is highly efficient in the metabolic activation of NNK. Racemic this compound has been shown to be a potent competitive inhibitor of CYP2A13-catalyzed NNK metabolism. This inhibition could potentially reduce the carcinogenic potency of NNK in tobacco users.

Table 2: Inhibition of CYP2A13-Catalyzed NNK Metabolism by Racemic this compound

| Inhibitor | Metabolite Formation Inhibited | Inhibition Constant (Kᵢ) (µM) | Type of Inhibition | Reference |

| (R,S)-N-Nitrosoanatabine | 4-oxo-4-(3-pyridyl)butanal (OPB) | 0.21 | Competitive | |

| (R,S)-N-Nitrosoanatabine | 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 0.71 | Competitive | |

| (R,S)-N-Nitrosoanatabine | 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) | 0.36 | Competitive |

The inhibitory effect of racemic NAT on the metabolism of NNN by CYP2A13 has also been reported, with Ki values of 1.37 µM for HPB formation and 3.40 µM for OPB formation.

Data on the differential inhibitory effects of the individual (S)- and (R)-enantiomers of this compound on CYP2A13 or other CYP isoforms are currently not available in the public domain. Understanding these differences is critical for a complete assessment of their potential roles in modulating the toxicity of other TSNAs.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound enantiomers are essential for advancing research in this area.

Synthesis of Racemic this compound

A general method for the synthesis of racemic this compound involves the nitrosation of its precursor, anatabine.

Protocol for Nitrosation of Anatabine:

-

Dissolution: Dissolve anatabine in a suitable acidic solution (e.g., dilute hydrochloric acid).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nitrosating Agent Addition: Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring.

-

Reaction: Continue stirring the mixture at 0-5 °C for a specified period (e.g., 1-2 hours).

-

Neutralization and Extraction: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the this compound into an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Chiral Separation of this compound Enantiomers

The separation of (S)- and (R)-N-Nitrosoanatabine is typically achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Protocol for Chiral GC-TEA Analysis:

-

Instrumentation: A gas chromatograph equipped with a Thermal Energy Analyzer (TEA), which is a selective detector for nitrosamines.

-

Chiral Column: A Cyclodextrin-based chiral capillary column (e.g., CycloSil-B).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient is crucial for achieving separation. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C).

-

Sample Preparation: Tobacco extracts are typically purified and concentrated before injection.

Note: Specific parameters such as flow rate, temperature ramp rates, and final hold times need to be optimized for the specific instrument and column used.

Signaling Pathways

There is currently no direct evidence from the searched literature detailing the specific signaling pathways modulated by either the (S)- or (R)-enantiomer of this compound. Research on the signaling pathways affected by TSNAs has primarily focused on carcinogenic compounds like NNK, which has been shown to activate pathways such as the ERK1/2 and PI3K/Akt pathways. Given the lack of carcinogenic activity of racemic NAT, it is plausible that it does not significantly impact these pro-carcinogenic signaling cascades, though this remains to be experimentally verified for the individual enantiomers.

Future Directions and Conclusion

The study of this compound enantiomers presents a compelling area for future research. While racemic NAT is considered non-carcinogenic and can inhibit the metabolic activation of potent carcinogens, the individual biological profiles of its (S)- and (R)-enantiomers remain largely unexplored. Key future research directions should include:

-

Enantioselective Synthesis: Development of robust and scalable methods for the synthesis of optically pure (S)- and (R)-N-Nitrosoanatabine.

-

Carcinogenicity Bioassays: Conducting long-term animal bioassays to definitively determine the carcinogenic potential of each enantiomer.

-

Metabolic Profiling: Investigating the metabolism of each enantiomer by individual human cytochrome P450 enzymes to identify any differential rates or pathways of metabolism.

-

Differential CYP Inhibition: Quantifying the inhibitory potency (Ki) of each enantiomer against key CYP enzymes, such as CYP2A13, to understand their potential to modulate the toxicity of other TSNAs.

-

Cellular Signaling Studies: Examining the effects of each enantiomer on key cellular signaling pathways involved in cell proliferation, apoptosis, and transformation.

References

N-Nitrosoanatabine: A Technical Examination of its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Unlike its more notorious counterparts, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), NAT is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans"[1]. Animal studies have indicated that NAT is not carcinogenic in rats at tested doses[2][3]. Despite its apparent lack of direct carcinogenicity, NAT plays a significant role in the complex biological landscape of tobacco exposure. Its primary mechanism of action appears to be the competitive inhibition of cytochrome P450 (CYP) enzymes responsible for the metabolic activation of potent carcinogenic TSNAs. This whitepaper provides an in-depth technical guide to the core biological mechanisms of NAT, focusing on its metabolic pathways, inhibitory effects, and the current understanding of its interaction with cellular systems.

Metabolic Pathways and Competitive Inhibition

The biological effects of many TSNAs are contingent on their metabolic activation by cytochrome P450 enzymes. These enzymes convert the parent compounds into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer[4][5]. The primary mechanism through which this compound (NAT) exerts its biological influence is by acting as a competitive inhibitor of these crucial metabolic activation pathways, particularly for the potent carcinogens N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Cytochrome P450 Inhibition

The most significant interaction of NAT within biological systems is its competitive inhibition of CYP enzymes, with a pronounced effect on CYP2A13. CYP2A13 is a key enzyme in the metabolic activation of NNN and NNK. By binding to the active site of these enzymes, NAT reduces the metabolic activation of these potent carcinogens, thereby potentially mitigating their carcinogenic effects.

The inhibitory effect of NAT on the CYP2A13-catalyzed metabolism of NNN and NNK has been quantified, with specific inhibition constants (Ki) determined for the formation of various metabolites. These values indicate a strong inhibitory potential.

Data Presentation: Inhibition of Carcinogen Metabolism by this compound

The following tables summarize the quantitative data on the competitive inhibition of NNN and NNK metabolism by NAT.

Table 1: Inhibition of NNN Metabolism by NAT (catalyzed by CYP2A13)

| Metabolite Formed from NNN | Inhibition Constant (Ki) of NAT (μM) |

| 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 1.37 |

| 4-hydroxy-4-(3-pyridyl)-butyric acid (hydroxy acid) | 1.35 |

| 4-oxo-4-(3-pyridyl)butanal (OPB) | 3.40 |

Table 2: Inhibition of NNK Metabolism by NAT (catalyzed by CYP2A13)

| Metabolite Formed from NNK | Inhibition Constant (Ki) of NAT (μM) |

| 4-oxo-4-(3-pyridyl)butanal (OPB) | 0.21 |

| 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 0.71 |

| 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) | 0.36 |

Detoxification Pathways

While NAT's primary role appears to be inhibitory, it is also subject to metabolic detoxification. One identified pathway for the detoxification of TSNAs is N-oxidation of the pyridine ring. This process, catalyzed by various CYP enzymes, leads to the formation of N-oxides, which are generally less toxic and more readily excreted. While specific studies on NAT detoxification are limited, it is presumed to follow similar pathways to other TSNAs.

Direct Cellular Interactions: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the direct cellular effects of this compound. While the mechanisms of more potent tobacco-specific nitrosamines (TSNAs) like NNK and NNN have been extensively studied, including their binding to nicotinic acetylcholine receptors (nAChRs) and subsequent activation of signaling pathways that promote cell proliferation and survival, similar data for NAT is notably absent.

There is currently no substantial evidence to suggest that NAT directly binds to nAChRs with high affinity or independently activates key signaling cascades such as the PI3K/Akt or MAPK pathways, which are known to be affected by NNK. Furthermore, studies on the formation of DNA adducts, a critical step in chemical carcinogenesis, have focused on the adducts produced by NNK and NNN, with no specific DNA adducts attributed to NAT being identified in vivo. Genotoxicity assays specifically for NAT are also not widely reported in the literature.

Therefore, the current understanding of NAT's mechanism of action is predominantly defined by its role as a competitive inhibitor of the metabolic activation of other, more potent carcinogenic TSNAs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NAT's biological activity. Below are protocols for key experiments cited in the literature.

In Vitro Assay for Competitive Inhibition of CYP2A13

This protocol is based on methodologies used to determine the inhibitory kinetics of NAT on the metabolism of NNN and NNK.

Objective: To determine the inhibition constant (Ki) of NAT for the CYP2A13-catalyzed metabolism of a substrate (e.g., NNN or NNK).

Materials:

-

Recombinant human CYP2A13 enzyme

-

NADPH-cytochrome P450 reductase

-

Substrate: NNN or NNK

-

Inhibitor: NAT

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and recombinant human CYP2A13.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Substrate and Inhibitor Addition: Add varying concentrations of the substrate (NNN or NNK) and NAT to the reaction mixture. For control experiments, omit NAT.

-

Initiation of Reaction: Initiate the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

Analysis: Analyze the supernatant for the presence and quantity of metabolites using a validated HPLC-MS/MS method.

-

Data Analysis: Determine the reaction velocities at different substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

Genotoxicity Assessment (General Protocol for N-Nitrosamines)

While specific genotoxicity data for NAT is scarce, the following is a general protocol for assessing the genotoxicity of N-nitrosamines using an in vitro micronucleus assay, which requires metabolic activation.

Objective: To evaluate the potential of a test compound to induce chromosomal damage in mammalian cells.

Materials:

-

Human cell line (e.g., TK6 or HepG2)

-

Cell culture medium and supplements

-

Test compound (NAT)

-

Metabolic activation system (e.g., S9 fraction from induced rat or hamster liver)

-

Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate)

-

Positive controls (e.g., a known clastogen with and without S9)

-

Negative/vehicle control

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol/acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

-

Microscope

Procedure:

-

Cell Culture: Culture the cells to a suitable density.

-

Treatment: Treat the cells with various concentrations of the test compound (NAT) in the presence and absence of the S9 metabolic activation mix. Include positive and negative controls.

-

Incubation: Incubate the cells for a short exposure period (e.g., 3-4 hours with S9) or a longer period (e.g., 24 hours without S9).

-

Removal of Test Compound: Wash the cells and add fresh medium containing cytochalasin B.

-

Incubation with Cytochalasin B: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.

-

Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining: Stain the slides to visualize the cell nuclei and micronuclei.

-

Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration) under a microscope.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in micronucleus frequency compared to the negative control.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The primary mechanism of action of this compound in biological systems is the competitive inhibition of cytochrome P450 enzymes, particularly CYP2A13. This inhibition reduces the metabolic activation of potent tobacco-specific carcinogens like NNN and NNK, which is a critical step in their cancer-initiating pathways. Quantitative data robustly support this inhibitory role.

However, there is a significant lack of evidence for direct, potent biological activity of NAT itself. Research has not yet demonstrated significant binding to nicotinic acetylcholine receptors, direct activation of key oncogenic signaling pathways, or the formation of specific DNA adducts. While NAT is a component of the complex chemical mixture in tobacco, its main contribution to the overall biological effect of tobacco exposure appears to be as a modulator of the carcinogenicity of other TSNAs.

Future research should aim to fill the existing knowledge gaps regarding the direct cellular effects of NAT. Studies focusing on its potential for weak interactions with cellular receptors, subtle effects on signaling pathways, and the possibility of forming minor, yet undetected, DNA adducts would provide a more complete picture of its biological role. For now, the understanding of NAT's mechanism of action remains centered on its well-documented and significant inhibitory effects on carcinogen metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rapid oxidative stress induced by N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chromatographic Techniques for N-Nitrosoanatabine Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA) of significant interest due to its carcinogenic properties. The methodologies outlined below are essential for researchers in tobacco product analysis, environmental monitoring, and pharmaceutical quality control.

Introduction to this compound (NAT) Analysis

This compound is a member of the tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco and tobacco products.[1] These harmful constituents are formed from nicotine and related alkaloids through a nitrosation reaction that occurs during the curing and processing of tobacco. Accurate and sensitive analytical methods are crucial for the quantification of NAT to assess exposure and ensure product safety. The most common and robust techniques for NAT analysis involve chromatography coupled with mass spectrometry, offering high selectivity and sensitivity.[2][3]

Chromatographic Methodologies

The primary analytical approaches for the determination of NAT are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Both techniques provide the necessary sensitivity and selectivity for detecting NAT at trace levels in complex matrices.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of TSNAs, including NAT. It is particularly suitable for the analysis of non-volatile and thermally labile compounds.

Key Advantages of LC-MS/MS:

-

High sensitivity and selectivity.

-

Applicable to a wide range of sample matrices.

-

Minimal sample derivatization required.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for NAT analysis, often providing higher chromatographic resolution than LC.

Key Advantages of GC-MS/MS:

-

Excellent chromatographic separation.

-

High sensitivity, especially with chemical ionization.

-

Established and robust methodology.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for NAT analysis.

Table 1: Performance of LC-MS/MS Methods for NAT Analysis

| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) |

| Linearity Range | 0.25 - 128 ng/mL | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified |

| Accuracy (Recovery) | 106% - 112% (in various tobacco products) | Not Specified |

| Precision (RSD) | < 2.7% | Not Specified |

Table 2: Performance of GC-MS/MS Methods for NAT Analysis

| Parameter | Method 1 | Method 2 |

| Linearity (R²) | > 0.995 | Not Specified |

| Limit of Quantification (LOQ) | 162 ng/g (in tobacco) | Not Specified |

| Limit of Detection (LOD) | Not Specified | 0.04 µ g/sample |

| Accuracy (Recovery) | Not Specified | 81% (spiked in cigarette tobacco) |

| Precision (RSD) | < 5% (for unspiked cigarette tobacco) | Not Specified |

Experimental Protocols

Protocol 1: Analysis of NAT in Tobacco Products by LC-MS/MS

This protocol is based on a typical UPLC-MS/MS method for the analysis of TSNAs in smokeless tobacco products.

1. Sample Preparation (Dilute and Shoot)

-

Weigh 0.75 g of the tobacco product into a centrifuge tube.

-

Add an internal standard solution containing NAT-d4.

-

Add 30 mL of an aqueous ammonium acetate solution.

-

Shake vigorously on a wrist-action shaker.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor specific parent/daughter ion transitions for NAT and its internal standard.

3. Data Analysis

-

Quantify NAT using a calibration curve prepared with analytical standards.

-

Use the internal standard to correct for matrix effects and variations in instrument response.

Protocol 2: Analysis of NAT in Tobacco by GC-MS/MS

This protocol is based on a validated GC-MS/MS method for the determination of TSNAs in tobacco.

1. Sample Preparation

-

Extract the tobacco sample with an organic solvent.

-

Perform solid-phase extraction (SPE) to clean up the extract and reduce matrix interferences.

-

Concentrate the sample extract to a final volume.

2. GC-MS/MS Conditions

-

GC System: Agilent 7890B GC

-

Column: DB-1701 capillary column (30m × 0.250 mm, 0.25 µm)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: 35 °C (hold 0.75 min), ramp at 80 °C/min to 170 °C, ramp 2 °C/min to 178 °C, ramp at 120 °C/min to 280 °C (hold 1 min)

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Chemical Ionization (CI)

-

MRM Transitions: Monitor specific parent/daughter ion transitions for NAT.

3. Data Analysis

-

Quantify NAT using a calibration curve prepared with analytical standards.

-

An internal standard should be used for accurate quantification.

Visualizations

References

- 1. lcms.cz [lcms.cz]

- 2. Determination of tobacco specific nitrosamines (TSNAs) in tobacco and tobacco smoke by GC-MS/MS | CORESTA [coresta.org]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

Application Notes & Protocols: Mass Spectrometric Identification of N-Nitrosoanatabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family of compounds.[1][2] TSNAs are formed from tobacco alkaloids during the curing and processing of tobacco and are considered to be carcinogenic.[1][2] Accurate and sensitive analytical methods are crucial for the identification and quantification of NAT in various matrices, including tobacco products, biological samples, and in drug development processes where nitrosamine impurities are a significant concern. This document provides detailed application notes and protocols for the identification and quantification of NAT using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The method utilizes reverse-phase liquid chromatography for the separation of NAT from other components in the sample matrix. Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The identification and quantification of NAT are achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring the transition of a specific precursor ion to a characteristic product ion. Deuterated internal standards, such as NAT-d4, are typically used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix.

Protocol 1: Extraction from Solid Samples (e.g., Tobacco Products)

This protocol is adapted from established methods for the analysis of TSNAs in tobacco.

-

Sample Homogenization: Weigh approximately 0.75 g of the homogenized tobacco sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of internal standard solution (e.g., 300 µL of NAT-d4 solution).

-

Extraction: Add 30 mL of 100 mM aqueous ammonium acetate solution to the sample.

-

Agitation: Shake the mixture vigorously using a wrist-action shaker for a specified period (e.g., 40-60 minutes) to ensure efficient extraction of the analytes.

-

Centrifugation & Filtration: Centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Biological Fluids (e.g., Urine)

This protocol is suitable for the analysis of NAT in biological matrices and may involve an enzymatic hydrolysis step to measure total NAT (free and glucuronidated forms).

-

Enzymatic Hydrolysis (for total NAT): To a known volume of urine, add a buffer and β-glucuronidase enzyme. Incubate the mixture to cleave the glucuronide conjugates.

-

Internal Standard Spiking: Add the internal standard (NAT-d4) to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of NAT. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Water (95/5, v/v) with 5 mM Ammonium Acetate |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 60°C |

| Gradient | Refer to specific application notes for gradient optimization. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument (typically 3-5 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |

| Desolvation Temperature | Optimized for the specific instrument (e.g., 350°C) |

| Gas Flow Rates | Optimized for the specific instrument |

Table 3: MRM Transitions for this compound (NAT) and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (NAT) | 190.1 | 160.1 | Optimized for instrument |

| This compound-d4 (NAT-d4) | 194.1 | 164.1 | Optimized for instrument |

Note: The specific m/z values and collision energies should be optimized for the instrument in use. The product ion at m/z 160.1 for NAT corresponds to the loss of the NO group.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of NAT in the samples is then determined from this calibration curve.

Table 4: Example Quantitative Data for NAT in Tobacco Products

| Sample Type | NAT Concentration Range (ng/g) | Reference |

| Cigarette Tobacco | 440 - 3200 | |

| Smokeless Tobacco | Varies significantly between products |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

Caption: Workflow for NAT Analysis from Solid Samples.

References

- 1. Characteristic fragmentation behavior of tobacco-specific N-nitrosamines using electrospray ionization multistage tandem mass spectrometry incorporating deuterium labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Quantitative Analysis of Tobacco-Specific Nitrosamines and their Precu" by Celeste T. Wilkinson [scholarscompass.vcu.edu]

N-Nitrosoanatabine: Application Notes and Protocols for Use as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and technical information for the use of N-Nitrosoanatabine (NAT) as a reference standard in analytical chemistry. NAT is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products and is a critical analyte in tobacco product analysis and clinical studies.[1][2][3] This document outlines detailed methodologies for the accurate quantification of NAT in various matrices, including tobacco, smokeless tobacco, and biological samples.

Chemical and Physical Properties

This compound is a nitrosamine compound with the following characteristics:

| Property | Value | Reference |

| Chemical Name | 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine | [4] |

| CAS Number | 887407-16-1 | |

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | Neat | |

| Purity (HPLC) | ≥97.0% | |

| Storage Temperature | 2-8°C |

Application Overview

This compound is primarily used as a certified reference material for the calibration of analytical instruments and the validation of methods for the determination of tobacco-specific nitrosamines. Its applications span across various fields including:

-

Tobacco Product Analysis: Quantification of NAT in cigarettes, cigars, smokeless tobacco, and e-cigarette liquids.

-

Biomonitoring: Measurement of NAT and its metabolites in biological matrices such as urine to assess human exposure to tobacco products.

-

Environmental Analysis: Detection of nitrosamines in environmental samples.

-

Carcinogenicity Research: Used in toxicological studies to understand the health risks associated with tobacco use.

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for the determination of this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for NAT in Various Methods

| Analytical Method | Matrix | LOD | LOQ | Reference |

| LC-MS/MS | Human Urine | 0.7 pg/mL | - | |

| LC-MS/MS | Cigarette and Cigar Tobacco | 0.5 - 1.0 ng/g | 0.7 - 3 ng/g | |

| LC-MS/MS | Smokeless Tobacco | 1 - 5 ng/g | 3 - 8 ng/g | |

| GC-MS/MS | Tobacco | - | 162 ng/g | |

| GC-MS/MS | Tobacco Smoke | - | 8 ng/cig |

Table 2: Reported Levels of NAT in Tobacco Products

| Tobacco Product | NAT Concentration (µg/g) | Reference |

| Smokeless Tobacco (CRP1) | ~0.5 - 1.5 | |

| Cigarette Tobacco (1R3) | - | |

| Moist Snuff | (S)-NAT comprised 82.6 ± 1.44% of total NAT | |

| Chewing Tobacco | (S)-NAT comprised 82.6 ± 1.44% of total NAT | |

| Cigarette Tobacco | (S)-NAT comprised 82.6 ± 1.44% of total NAT |

Experimental Protocols

This section provides detailed protocols for the preparation of this compound standard solutions and a general workflow for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of primary stock, secondary stock, and working standard solutions of this compound.

Materials:

-

This compound (NAT) analytical standard (≥97.0% purity)

-

Acetonitrile (HPLC grade)

-

Type I water

-

Class A volumetric flasks (10 mL, 100 mL)

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

Procedure:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of neat this compound standard into a 10 mL volumetric flask.

-

Record the weight to the nearest 0.1 mg.

-

Dissolve the standard in acetonitrile and make up to the mark.

-

This solution can be stored for up to 12 months at -20°C, protected from light.

-

-

Secondary Stock Solution (e.g., 40 µg/mL):

-

Prepare a combined TSNA stock solution by diluting the primary stock solutions. For a 40 µg/mL NAT solution, transfer the appropriate volume of the 1 mg/mL primary stock into a volumetric flask and dilute with acetonitrile.

-

-

Working Standard Solutions (e.g., 0.01 to 100 ng/mL):

-

Prepare a series of working standard solutions by serially diluting the secondary stock solution with a mixture of 30% acetonitrile and 70% Type I water.

-

These solutions are used to construct the calibration curve.

-

Caption: Preparation of this compound standard solutions.

Protocol 2: Analysis of this compound in Tobacco by LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of NAT in a tobacco matrix.

Materials:

-

Ground and homogenized tobacco sample

-

This compound-d4 (NAT-d4) internal standard (IS) solution

-

100 mM Ammonium acetate solution

-

50 mL centrifuge tubes

-

Wrist-action shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

LC-MS/MS system with ESI source

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 1.0 g of the ground tobacco sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of NAT-d4 internal standard solution (e.g., 60 µL of 10 µg/mL).

-

Add 30 mL of 100 mM ammonium acetate solution.

-

Agitate the mixture on a wrist-action shaker for 40 minutes.

-

Centrifuge the sample solution.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., Brownlee SPP, 2.7 µm, 100 mm × 2.1 mm)

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Methanol

-

Flow Rate: 0.35 mL/min

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

NAT: Q1 190 amu -> Q3 160 amu

-

NAT-d4: Monitor the appropriate mass transition for the deuterated internal standard.

-

-

-

-

Quantification:

-

Quantify NAT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the working standard solutions.

-

Caption: Workflow for this compound analysis in tobacco.

Logical Relationships in Analytical Method Development

The development of a robust analytical method for this compound involves several interconnected stages, each influencing the subsequent steps. The choice of analytical technique, for instance, dictates the sample preparation requirements and the achievable sensitivity.

Caption: Key considerations in analytical method development.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator. It is designated as a carcinogen. All handling should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. (S)-N-Nitrosoanatabine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. "Quantitative Analysis of Tobacco-Specific Nitrosamines and their Precu" by Celeste T. Wilkinson [scholarscompass.vcu.edu]

- 4. (R,S)-N-Nitroso Anatabine | LGC Standards [lgcstandards.com]

Application Notes and Protocols for In Vitro Genotoxicity Testing of N-Nitrosoanatabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Assessing the genotoxic potential of such compounds is a critical component of toxicological evaluation and drug development safety assessment. This document provides detailed application notes and protocols for a battery of standard in vitro genotoxicity assays relevant to the study of NAT. These assays are designed to detect various types of DNA damage and chromosomal abnormalities. While direct and extensive quantitative data for NAT's genotoxicity is limited, this guide draws upon established methodologies for testing N-nitrosamines, a class of compounds often requiring metabolic activation to exert their genotoxic effects.

General Considerations for this compound Genotoxicity Testing

N-nitrosamines, including NAT, typically require metabolic activation by cytochrome P450 (CYP) enzymes to become genotoxic. Therefore, the inclusion of an exogenous metabolic activation system, such as a liver post-mitochondrial fraction (S9), is crucial for most in vitro assays. Studies have shown that CYP2A6 is involved in the metabolic activation of NAT.[1] The choice of the S9 fraction (e.g., from Aroclor- or phenobarbital/β-naphthoflavone-induced rat or hamster liver) can significantly influence the outcome of the assay.

Data Presentation: Genotoxicity of this compound

The following table summarizes the available quantitative data on the genotoxicity of this compound from in vitro assays.

| Assay | Test System | Metabolic Activation | Concentration Range | Results | Reference |